molecular formula C18H14BrN7O2 B10932820 6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10932820
M. Wt: 440.3 g/mol
InChI Key: BZKMUGDFCYZEPF-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a bromine atom, a pyrazole ring, and a carboxamide group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a brominated pyrazole derivative with a suitable amine, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H14BrN7O2

Molecular Weight

440.3 g/mol

IUPAC Name

6-bromo-N-[4-[(1-methylpyrazole-3-carbonyl)amino]phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H14BrN7O2/c1-25-7-6-14(23-25)17(27)21-12-2-4-13(5-3-12)22-18(28)15-8-16-20-9-11(19)10-26(16)24-15/h2-10H,1H3,(H,21,27)(H,22,28)

InChI Key

BZKMUGDFCYZEPF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=NN4C=C(C=NC4=C3)Br

Origin of Product

United States

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